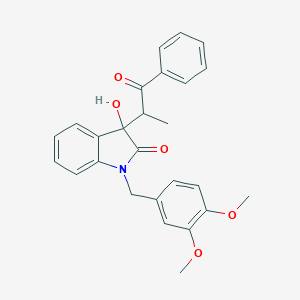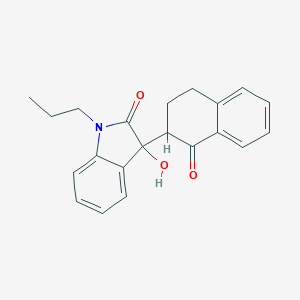![molecular formula C14H12ClN3O3S B272221 1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole](/img/structure/B272221.png)
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-chloro-2-ethoxyphenyl)sulfonyl]-1H-benzotriazole is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as CEPT or Chloroethyl Phenyl Sulfone Triazole and is a member of the benzotriazole family.
Mechanism of Action
The mechanism of action of CEPT is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. CEPT has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Biochemical and Physiological Effects:
CEPT has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, which play a role in the development of inflammatory diseases. CEPT has also been shown to induce apoptosis in cancer cells, which can lead to the destruction of cancer cells. In addition, CEPT has been found to have anti-viral properties, making it a potential candidate for the treatment of viral infections.
Advantages and Limitations for Lab Experiments
The advantages of CEPT for laboratory experiments include its cost-effectiveness and ease of synthesis. CEPT has also been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, CEPT has some limitations, including its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for the study of CEPT. One area of research could focus on the development of CEPT-based enzyme inhibitors for the treatment of inflammatory diseases. Another area of research could focus on the use of CEPT in photodynamic therapy for the treatment of cancer. Additionally, further studies could be conducted to investigate the potential anti-viral properties of CEPT, as well as its potential use in other areas of medicine and drug discovery.
Conclusion:
In conclusion, CEPT is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. The synthesis method is relatively simple and cost-effective, making it a promising candidate for laboratory experiments. CEPT has been shown to exhibit anti-cancer, anti-inflammatory, and anti-viral properties, making it a versatile compound for scientific research. Further studies are needed to fully understand the mechanism of action of CEPT and its potential applications in medicine and drug discovery.
Synthesis Methods
The synthesis of CEPT involves the reaction of 4-chloro-2-ethoxyphenylsulfonyl chloride with sodium azide in the presence of copper(I) iodide as a catalyst. The resulting product is then treated with sodium hydroxide to obtain CEPT. The synthesis method is relatively simple and straightforward, making it a cost-effective option for laboratory experiments.
Scientific Research Applications
CEPT has been extensively studied for its potential applications in the field of medicine and drug discovery. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-viral properties. In addition, CEPT has been shown to inhibit the activity of certain enzymes, making it a promising candidate for developing enzyme inhibitors. It has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitive compound to destroy cancer cells.
properties
Molecular Formula |
C14H12ClN3O3S |
|---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
1-(4-chloro-2-ethoxyphenyl)sulfonylbenzotriazole |
InChI |
InChI=1S/C14H12ClN3O3S/c1-2-21-13-9-10(15)7-8-14(13)22(19,20)18-12-6-4-3-5-11(12)16-17-18/h3-9H,2H2,1H3 |
InChI Key |
SXQSYPQPXLEANF-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)S(=O)(=O)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272138.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272140.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272141.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-1-(3,4-dimethoxybenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272142.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272143.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272145.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272147.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-oxo-2-(2,3,5,6-tetramethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272148.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(furan-2-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272149.png)
![1-(3,4-dimethoxybenzyl)-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272154.png)
![1-(3,4-dimethoxybenzyl)-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B272156.png)
![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[(3E,5E)-2-oxo-6-phenylhexa-3,5-dien-1-yl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272157.png)

